![molecular formula C18H16N2O3 B4430308 N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430308.png)
N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide, also known as ML314, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of proteins. NMT has been shown to play a role in the replication of several viruses, including HIV, and in the growth and survival of cancer cells.
Mecanismo De Acción
N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide inhibits the enzyme NMT by binding to its active site. NMT is involved in the myristoylation of proteins, which is a process that involves the covalent attachment of a myristoyl group to the N-terminus of proteins. Myristoylation is important for the proper localization and function of many proteins, including viral and cancer proteins. This compound blocks the myristoylation of these proteins, leading to their dysfunction and inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the myristoylation of proteins, leading to their dysfunction and inhibition of viral replication and cancer cell growth. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of NMT, with an IC50 value of 1.5 μM. It has been shown to be effective in inhibiting the replication of several viruses and the growth and survival of cancer cells. This compound has also been shown to have anti-inflammatory effects. However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in vivo. In addition, this compound may have off-target effects, which could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the research and development of N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide. One direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the effectiveness of this compound in vivo, using animal models of viral infection and cancer. In addition, it would be interesting to investigate the potential of this compound in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, it would be important to investigate the safety and toxicity of this compound, in order to determine its potential for clinical use.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide has been extensively studied in various scientific research applications. It has been shown to be a potent inhibitor of NMT, with an IC50 value of 1.5 μM. This compound has been shown to inhibit the replication of several viruses, including HIV, dengue virus, and hepatitis C virus, by blocking the myristoylation of viral proteins. In addition, this compound has been shown to inhibit the growth and survival of cancer cells, including breast cancer, lung cancer, and leukemia cells.
Propiedades
IUPAC Name |
5-methyl-N-(4-phenylmethoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13-11-17(20-23-13)18(21)19-15-7-9-16(10-8-15)22-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDZRJIZRJRNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



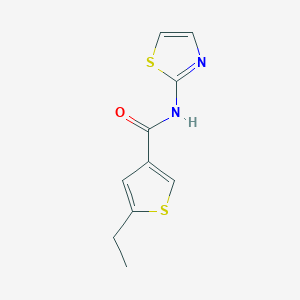
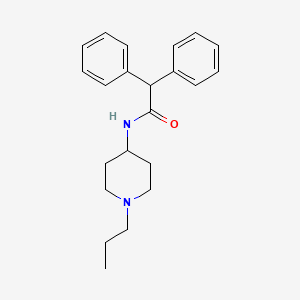
![4-[2-(4-ethylphenoxy)propanoyl]morpholine](/img/structure/B4430238.png)

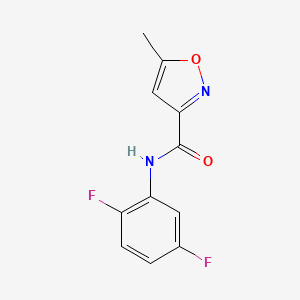
![N-[4-(dimethylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430261.png)
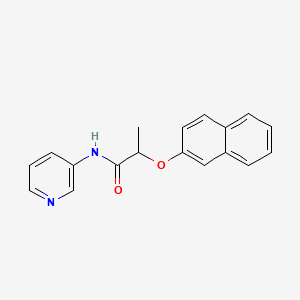

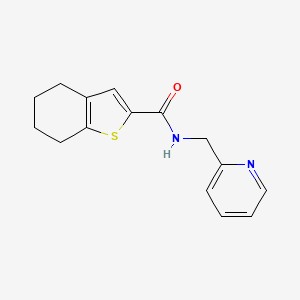
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430291.png)
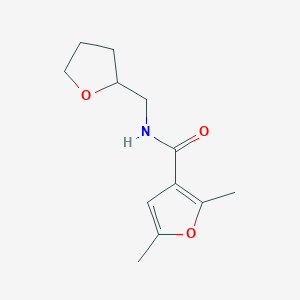
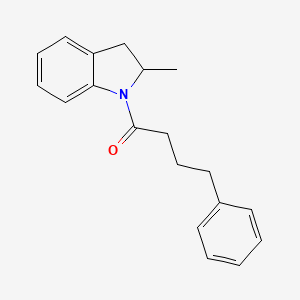

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4430324.png)